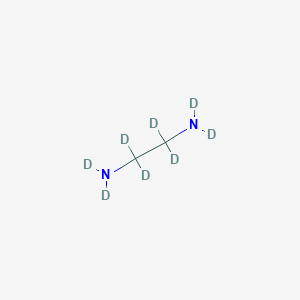

Ethylenediamine-D8

概要

説明

Synthesis Analysis

Ethylenediamine can be synthesized through various methods. One such method involves the functionalization of glucose-derived carbon nanoparticles (CNPs) with ethylenediamine . Another method involves the reaction of a Lewis acid (an electron pair acceptor, usually a transition metal) with a Lewis base (an electron pair donor), which is known as a ligand .

Molecular Structure Analysis

Ethylenediamine has the molecular formula C2H8N2 . It is a colorless liquid with an ammonia-like odor and is a basic amine . The molecule contains a total of 11 bonds, including 3 non-H bonds, 1 rotatable bond, and 2 primary amines (aliphatic) .

Chemical Reactions Analysis

Ethylenediamine is involved in various chemical reactions. For instance, it is used in the acetylation of ethylene diamine in liquid bi-phase . It also participates in the thermal decomposition of two nickel complexes containing ethylenediamine as the ligand .

Physical And Chemical Properties Analysis

Ethylenediamine is a colorless and strongly alkaline volatile viscous liquid with an ammonia odor . It is flammable and soluble in water and ethanol . It has a density of 0.899 g/mL at 25 °C, a melting point of 8.5 °C, and a boiling point of 118 °C .

科学的研究の応用

Coordination Assemblies and Molecular Self-Assembly

Ethylenediamine units are essential in the field of molecular self-assembly. The [enPd(II)]2+ unit, where en represents ethylenediamine, has been notably utilized in designing various complex structures. Research by Fujita et al. (2005) highlights its application in creating two- and three-dimensional architectures like cages, tubes, and spheres, leveraging the unique coordination angle of palladium(II) in these constructs (Fujita et al., 2005).

Chelating Agents in Environmental Applications

Ethylenediamine derivatives, such as ethylenediaminetetraacetic acid (EDTA), are widely used as biodegradable chelating agents in environmental applications. These compounds are particularly important in remediation processes, agriculture, and waste treatment. Pinto et al. (2014) discuss the use of biodegradable alternatives like NTA and EDDS to replace non-biodegradable chelating agents in these sectors, underscoring the environmental benefits of such substitutions (Pinto, Neto, & Soares, 2014).

Metal Cation Sequestration and Bioavailability

Ethylenediamine-N,N'-disuccinic acid (EDDS), a derivative of ethylenediamine, is a biodegradable chelant used for sequestering various metal cations. Bretti et al. (2016) investigated its efficacy in binding metal cations like Ca(2+), Sn(2+), and Cu(2+) in different biological fluids and natural waters. Their findings highlight the potential of EDDS as a sustainable alternative to EDTA in applications requiring metal ion sequestration (Bretti et al., 2016).

Synthesis of Novel Compounds and Materials

Ethylenediamine is a key reactant in synthesizing a variety of compounds and materials. For instance, Wu et al. (2013) reported the synthesis of an organic templated bismuth–oxygen compound using ethylenediamine under hydrothermal conditions. This research demonstrates the compound's unique structure and potential applications in materials science (Wu, Qin, Li, & Zhang, 2013).

Gene Delivery Applications

Ethylenediamine-modified polysaccharides from mulberry leaves have been explored for gene delivery purposes. Deng et al. (2012) found that these modified polysaccharides could effectively bind nucleic acids and facilitate gene transfer into mesenchymal stem cells. This discovery opens avenues for developing nonviral gene vectors for therapeutic applications (Deng et al., 2012).

Carbon Dots Synthesis for Detection Applications

Ethylenediamine has been used to enhance the photoluminescence quantum yield of carbon dots synthesized from garlic, as demonstrated by Sun et al. (2016). These carbon dots, doped with nitrogen and sulfur, show potential as luminescent probes for selective detection of metal ions like Fe3+ (Sun et al., 2016).

Downstream Product Development

Ethylenediamine is also instrumental in deriving high-value downstream products. Xie Jing-si (2005) reviewed its applications and developments, including its use in synthesizing imidazoline, piperazine, and other compounds (Xie Jing-si, 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N,N,N',N',1,1,2,2-octadeuterioethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIICEJLVQHRZGT-DMPFXTKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N([2H])[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediamine-D8 | |

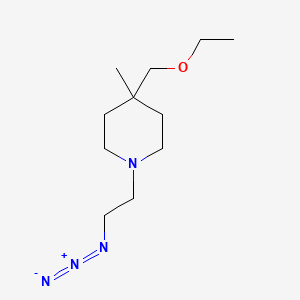

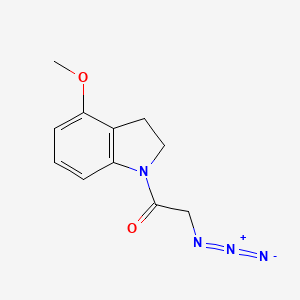

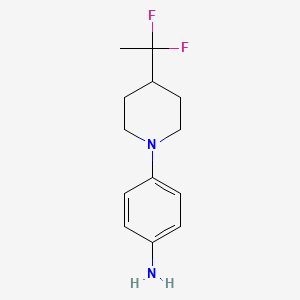

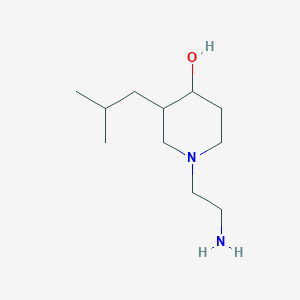

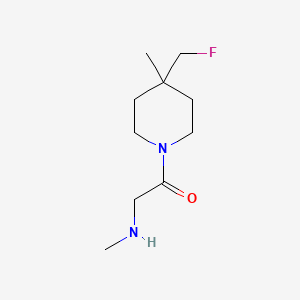

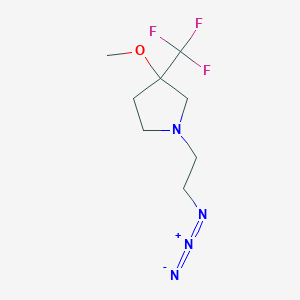

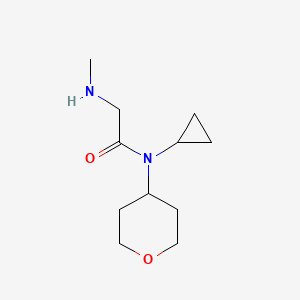

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)